molecular formula C6H7BBrNO2 B11758336 (2-Bromo-6-methylpyridin-4-YL)boronic acid

(2-Bromo-6-methylpyridin-4-YL)boronic acid

Cat. No.: B11758336
M. Wt: 215.84 g/mol
InChI Key: CICVUFPZQTWKQX-UHFFFAOYSA-N
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Description

(2-Bromo-6-methylpyridin-4-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-methylpyridin-4-YL)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of (2-Bromo-6-methylpyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-methylpyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for targeted synthesis in organic chemistry .

Properties

IUPAC Name

(2-bromo-6-methylpyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICVUFPZQTWKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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